N-(ADAMANTAN-1-YL)-4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}BENZAMIDE
Overview
Description
N-(ADAMANTAN-1-YL)-4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a unique structure combining adamantane, chlorobenzoyl, methoxy, and indole moieties
Preparation Methods
The synthesis of N-(ADAMANTAN-1-YL)-4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}BENZAMIDE involves multiple steps. One common method includes the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This method has been optimized to increase yields and reduce reaction times . The use of microwave irradiation significantly enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
N-(ADAMANTAN-1-YL)-4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and indole moieties, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral activity, particularly against the dengue virus.
Pharmacology: The compound’s unique structure makes it a candidate for drug development, especially in targeting specific molecular pathways.
Biology: It can be used in biological studies to understand its interactions with various biomolecules.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to disrupt viral replication, while the indole and chlorobenzoyl groups contribute to its binding affinity and specificity. The compound likely exerts its effects by inhibiting key enzymes or receptors involved in viral replication or cellular processes .
Comparison with Similar Compounds
N-(ADAMANTAN-1-YL)-4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}BENZAMIDE can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
These compounds share the adamantane core structure but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
N-(1-adamantyl)-4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36ClN3O4/c1-21-30(31-16-29(44-2)11-12-32(31)40(21)35(43)26-3-7-27(37)8-4-26)17-33(41)38-28-9-5-25(6-10-28)34(42)39-36-18-22-13-23(19-36)15-24(14-22)20-36/h3-12,16,22-24H,13-15,17-20H2,1-2H3,(H,38,41)(H,39,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMFZZJCFCIUDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)C(=O)NC56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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